Cimbuterol
Overview
Description
Cimbuterol is a β-adrenergic receptor agonist, primarily known for its use in veterinary medicine to promote growth and improve feed efficiency in livestock . It is a potent compound with a molecular formula of C13H19N3O and a molecular weight of 233.31 g/mol . This compound is structurally similar to other β-adrenergic agonists like clenbuterol and ractopamine .
Mechanism of Action
Target of Action
Cimbuterol is primarily an agonist of β-adrenergic receptors (β-ARs) . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s “fight or flight” response .
Mode of Action
This compound, similar to salbutamol in some structural respects, interacts with its targets, the β2-adrenergic receptors, by stimulating adenylyl cyclase activity . This stimulation ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Biochemical Pathways
The activation of adenylyl cyclase by β2-adrenergic receptor agonists like this compound leads to an increase in the production of cyclic adenosine monophosphate (cAMP) . The action of cAMP involves activating protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, and thereby changing their activity .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscles in the bronchioles . This effect makes it useful as a bronchodilator in the treatment of respiratory conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in pork products, suggesting that it might be used illicitly to promote growth and improve feed efficiency in livestock . The presence of this compound in such an environment could potentially lead to its ingestion by humans, with unknown effects . Therefore, it’s crucial to consider the environment in which this compound is used or found when evaluating its action and potential impacts.
Biochemical Analysis
Biochemical Properties
Cimbuterol, with the molecular formula C13H19N3O, has a molecular weight of 233.31 . It interacts with β-adrenergic receptors, which are proteins that respond to epinephrine and norepinephrine hormones . The nature of these interactions involves the binding of this compound to these receptors, triggering a series of biochemical reactions .
Cellular Effects
This compound’s primary cellular effect is its interaction with β-adrenergic receptors, leading to various cellular responses. For instance, it can influence cell function by impacting cell signaling pathways and gene expression . It has also been associated with changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which triggers a cascade of events at the molecular level . This includes the activation of adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP activates protein kinases, which phosphorylate various proteins, altering their activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
Given its role as a β-adrenergic agonist, it is likely involved in pathways related to adrenergic signaling .
Transport and Distribution
It is known that β-adrenergic agonists like this compound can be distributed throughout the body, affecting various tissues .
Subcellular Localization
Given its role as a β-adrenergic agonist, it is likely that it interacts with β-adrenergic receptors located on the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimbuterol involves the reaction of 2-amino-5-bromobenzonitrile with tert-butylamine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the final product . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques is common for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Cimbuterol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and tert-butylamine are employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound .
Scientific Research Applications
Cimbuterol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Cimbuterol is often compared with other β-adrenergic agonists such as:
Clenbuterol: Similar in structure and function but with a longer half-life and more potent effects.
Ractopamine: Used in livestock for similar purposes but with different regulatory status and safety profiles.
Cimaterol: Another β-adrenergic agonist with comparable effects but different pharmacokinetic properties.
This compound is unique in its high potency and specific binding affinity for β2-adrenergic receptors, making it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
2-amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388626 | |
Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54239-39-3 | |
Record name | 2-Amino-5-[2-(tert-butylamino)-1-hydroxyethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cimbuterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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